molecular formula C12H18N2O B13211802 3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one

3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one

Cat. No.: B13211802
M. Wt: 206.28 g/mol
InChI Key: YLKRHPKWTPOFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by the presence of an amino group, a tert-butyl group, a cyclopropyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one: The parent compound.

    3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-4-one: A structural isomer with different properties.

    3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-thione: A sulfur analog with distinct reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-amino-6-tert-butyl-1-cyclopropylpyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-12(2,3)10-7-6-9(13)11(15)14(10)8-4-5-8/h6-8H,4-5,13H2,1-3H3

InChI Key

YLKRHPKWTPOFOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)N1C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.